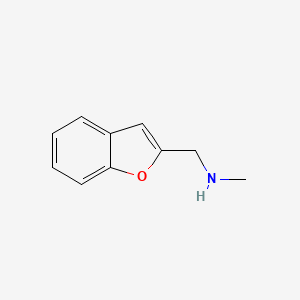
(1-Benzofuran-2-ylmethyl)(methyl)amine
Overview
Description
“(1-Benzofuran-2-ylmethyl)(methyl)amine” is a chemical compound with the molecular formula C10H11NO . It is also known as 1-benzofuran-2-yl-N-methylmethanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11NO/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11H,7H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 161.2 . It is a liquid at room temperature .Scientific Research Applications
Synthetic Applications
(1-Benzofuran-2-ylmethyl)(methyl)amine serves as a key intermediate in the synthesis of complex molecules. Iaroshenko et al. (2008) demonstrated its utility in generating benzofuro[2,3-b]pyridine ring systems, highlighting its role in the formation of complex heterocyclic structures with potential pharmaceutical applications (Iaroshenko et al., 2008). Additionally, Gabriele et al. (2007) explored its use in cascade reactions, developing an efficient synthesis of 2-benzofuran-2-ylacetamides, which could have implications in medicinal chemistry (Gabriele et al., 2007).
Antimicrobial Activity
The compound's derivatives have been studied for their antimicrobial properties. Koca et al. (2005) synthesized (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl) ketoxime derivatives, showing significant activity against various microorganisms, including Staphylococcus aureus and Candida albicans (Koca et al., 2005).
Anticancer and Cytotoxicity Studies
The potential anticancer properties of this compound derivatives have been investigated. Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes with benzimidazole ligands derived from the compound, assessing their cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Ghani & Mansour, 2011).
Binding Studies and Biological Interactions
Prashanth et al. (2013) conducted BSA binding studies with benzamides related to Schiff base derived from this compound, exploring the interactions between these compounds and bovine serum albumin. Their research contributes to understanding the pharmacokinetics and pharmacodynamics of potential drug candidates (Prashanth et al., 2013).
Neuroprotective Agent Development
Research on KR-31543, a neuroprotective agent for ischemia-reperfusion damage, involved studying its metabolism in rats. KR-31543's metabolism, involving the formation of a metabolite identified as N-(4-chlorophenyl)-N-(2-methyl-2H-tetrazol-5-ylmethyl)amine, showcases the role of this compound derivatives in developing therapeutic agents (Kim et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDRTMPENQTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


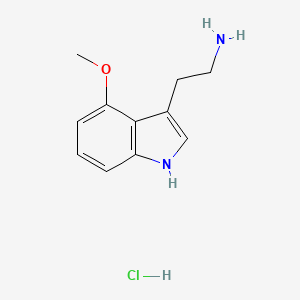
![2-[4-(2-Aminoethyl)phenyl]ethylamine](/img/structure/B3281919.png)

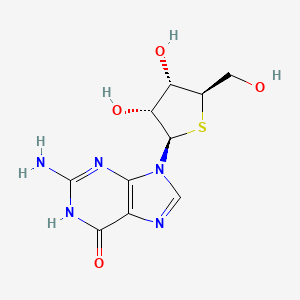
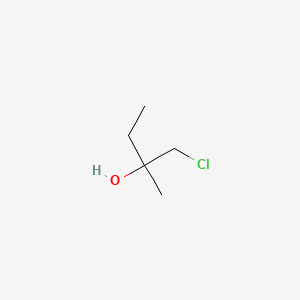
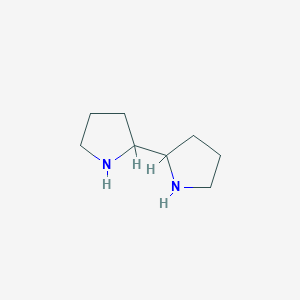
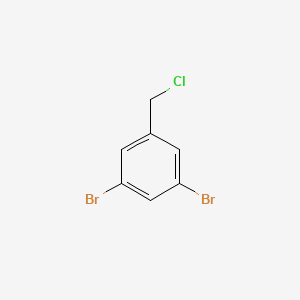
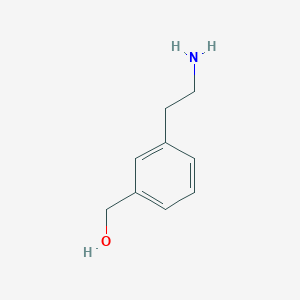
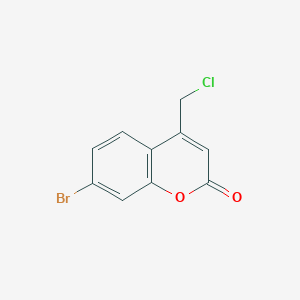
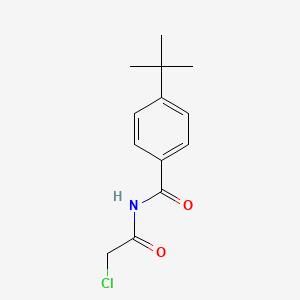
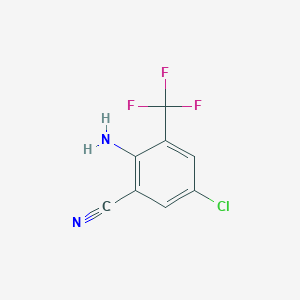
![2,3-bis[12-(oxiran-2-ylmethoxy)octadec-9-enoyloxy]propyl 12-(oxiran-2-ylmethoxy)octadec-9-enoate](/img/structure/B3281999.png)
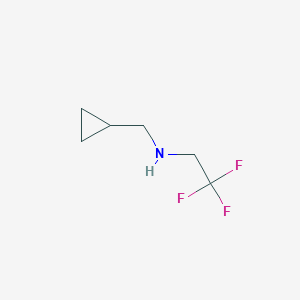
![(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B3282022.png)
